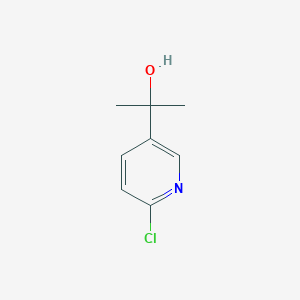

2-(6-Chloropyridin-3-yl)propan-2-ol

Description

Its structure is defined by the SMILES string CC(C)(C1=CN=C(C=C1)Cl)O, with the hydroxyl group positioned on a central carbon flanked by two methyl groups and a 6-chloropyridin-3-yl substituent . This compound is of interest in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals, as evidenced by its role in radical-polar crossover reactions for fluorination . Storage recommendations include maintaining the compound under inert conditions at 2–8°C .

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGXOFXIAHWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)propan-2-ol can be achieved through multiple steps. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with vinylmagnesium halides to form 6-chloropyridine-3-ethanol. This intermediate is then subjected to a condensation reaction to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity. The compound is often purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(6-Chloropyridin-3-yl)propan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create derivatives with enhanced biological activity or altered properties for specific applications.

Synthetic Routes:

The synthesis of this compound typically involves:

- Reactions with Vinylmagnesium Halides: One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with vinylmagnesium halides, leading to the formation of 6-chloropyridine-3-ethanol, which is then condensed to yield the final product.

Industrial Production:

In industrial settings, large-scale production often employs controlled chemical reactions that optimize yield and purity. Techniques such as distillation and recrystallization are commonly used for purification.

Pharmacological Potential:

Research indicates that this compound may have significant potential in medicinal chemistry. Its structure suggests possible interactions with biological targets, particularly in the development of pharmaceuticals aimed at neurological pathways.

Mechanism of Action:

The compound's mechanism of action is likely influenced by its functional groups:

- The hydroxyl group can participate in hydrogen bonding, enhancing its ability to interact with enzymes or receptors.

Applications in Drug Development

Nicotinic Acetylcholine Receptor Modulation:

Studies have explored the use of compounds similar to this compound as selective ligands for nicotinic acetylcholine receptors. These studies focus on developing drugs that can selectively activate or inhibit these receptors, which are implicated in various neurological disorders.

Anticancer and Antimicrobial Activities:

Research has shown that derivatives of chlorinated pyridines exhibit anticancer and antimicrobial properties. The structural characteristics of this compound could be leveraged to develop new therapeutic agents targeting cancer cells or bacterial infections.

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of various derivatives based on this compound, evaluating their biological activity against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents.

Case Study 2: Nicotinic Receptor Ligands

Research focusing on the design of nicotinic acetylcholine receptor ligands revealed that modifications to the pyridine ring significantly affected binding affinity and selectivity. Compounds derived from this compound were tested for their ability to selectively activate receptor subtypes, showing promise for therapeutic applications in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with specific proteins to exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol

- Structural Differences : The chlorine atom in 2-(6-chloropyridin-3-yl)propan-2-ol is replaced with a trifluoromethyl (-CF₃) group.

- Physicochemical Properties: Molecular formula: C₉H₁₀F₃NO; molecular weight: 205.18 (vs. 185.65 for the chlorinated analog). Higher lipophilicity (XLogP3: 1.5) due to the electron-withdrawing -CF₃ group, which may enhance membrane permeability .

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol

- Structural Differences : The hydroxyl group is on the terminal carbon (propan-1-ol) instead of the central carbon (propan-2-ol).

- Physicochemical Properties: Molecular formula: C₉H₁₂ClNO; molecular weight: 185.65 (identical to the propan-2-ol isomer but with a different structure).

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

- Structural Differences: Features a nitro (-NO₂) group and an isopropylamine substituent instead of the alcohol group.

- Applications : Demonstrated anticancer activity in preclinical studies, highlighting the pharmacological relevance of nitro and amine functionalities on pyridine scaffolds .

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Structural Differences : Contains a propargyl alcohol group and methoxy substituents on the pyridine ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional and Application Comparison

Key Research Findings

- Synthetic Utility : this compound serves as a precursor in redox-active ester synthesis, enabling efficient fluorination via radical-polar crossover mechanisms .

- Biological Relevance : Structural analogs like 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine exhibit anticancer properties, underscoring the pyridine scaffold's versatility in drug design .

- Metabolic Pathways : Chloropyridinyl compounds are critical in agrochemical degradation; for example, Ochrobactrum sp. metabolizes nitenpyram into chloropyridinyl intermediates, including N-((6-chloropyridin-3-yl)methyl)ethanamine .

Biological Activity

2-(6-Chloropyridin-3-yl)propan-2-ol, with the chemical formula C₈H₁₀ClNO, is a compound of interest due to its potential biological activities. This compound features a chlorinated pyridine moiety, which is often associated with various pharmacological effects. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following SMILES notation: CC(C)(C1=CN=C(C=C1)Cl)O. Its properties include:

- Molecular Weight : 171.63 g/mol

- CAS Number : 68700-91-4

- IUPAC Name : this compound

Biological Activity Overview

Research on the biological activity of this compound has revealed several promising areas:

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, related compounds have demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition could imply potential applications in cancer therapy, as CDK inhibitors are being explored for their role in halting tumor growth.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play significant roles. The presence of the chlorinated pyridine moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are sparse, related research provides insights into its potential biological activities:

- Antimycobacterial Activity : A study exploring various pyrazolo[1,5-a]pyrimidine derivatives indicated that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis. The findings suggest that similar modifications in this compound could yield potent antimycobacterial agents .

- Kinase Inhibition : Research on related compounds has shown that selective inhibition of human kinases can be achieved through structural optimization. The modification of substituents on the pyridine ring has been linked to varying degrees of selectivity and potency against target kinases .

- Neuroprotective Studies : Neuroprotective properties have been associated with compounds containing pyridine rings, suggesting that further exploration of this compound could reveal similar benefits in neurodegenerative models .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(6-Chloropyridin-3-yl)propan-2-ol, and how are reaction conditions optimized?

- Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(6-chloropyridin-3-yl)propanoic acid derivatives can be esterified using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and catalysts such as 4-dimethylaminopyridine (DMAP), followed by reduction to the alcohol . Reaction optimization includes solvent selection (e.g., DMF or toluene), temperature control, and purification via silica chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the pyridinyl and propan-2-ol moieties (e.g., hydroxyl proton at δ ~2.5 ppm and aromatic signals for the chloropyridine ring) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHClNO) and isotopic patterns for chlorine .

- Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm) and C-Cl vibrations (~550–800 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Storage : Keep in a dry, ventilated area away from heat and ignition sources. Use inert gas (e.g., nitrogen) to prevent oxidation .

- PPE : Wear gloves, goggles, and lab coats. Avoid inhalation or skin contact due to potential toxicity .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this compound?

- Answer : Low yields may arise from side reactions (e.g., over-oxidation or dimerization). Strategies include:

- Catalyst Screening : Test palladium or copper catalysts to improve selectivity .

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted intermediates or chlorinated by-products) .

- Reaction Monitoring : Employ in-situ techniques like FTIR or Raman spectroscopy to track progress .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic attack on the pyridine ring) to predict activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

- Contradiction Resolution : Cross-validate computational results with experimental data (e.g., comparing predicted vs. observed NMR shifts) .

Q. How can X-ray crystallography be utilized to resolve ambiguities in the structural elucidation of this compound?

- Answer :

- Crystal Growth : Use slow evaporation in solvents like ethanol or dichloromethane to obtain single crystals .

- Data Refinement : Apply software like SHELXL for structure solution and ORTEP-3 for graphical representation of bond lengths/angles .

- Validation : Compare crystallographic data with spectroscopic results to confirm stereochemistry .

Methodological Tables

Table 1 : Key Physical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 171.62 g/mol | |

| Boiling Point | ~202°C (estimated) | |

| Density | 1.146 g/cm³ | |

| Refractive Index | 1.486 |

Table 2 : Common By-Products and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.